REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH:10]([CH3:21])[CH2:9]1)=O)(C)(C)C>Cl.O1CCOCC1>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH:10]2[CH3:21])=[CH:19][CH:18]=1 |f:1.2|
|
Name
|
4-(4-Chloro-phenyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(N(CC1)C1=CC=C(C=C1)Cl)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hr at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layers were evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)N1C(CNCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH:10]([CH3:21])[CH2:9]1)=O)(C)(C)C>Cl.O1CCOCC1>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH:10]2[CH3:21])=[CH:19][CH:18]=1 |f:1.2|
|
Name
|
4-(4-Chloro-phenyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(N(CC1)C1=CC=C(C=C1)Cl)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hr at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layers were evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)N1C(CNCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |